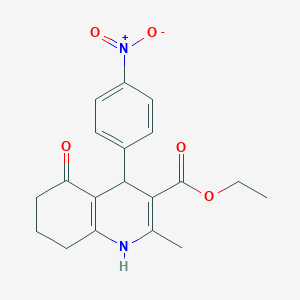![molecular formula C22H32N2O4 B4942325 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane](/img/structure/B4942325.png)
1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane, also known as AZ1, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. AZ1 belongs to the class of azocanes, which are organic compounds containing a six-membered ring with two nitrogen atoms and an azo group. In
Wissenschaftliche Forschungsanwendungen
1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane has been studied for its potential applications in drug discovery and development. It has been shown to have activity against various cancer cell lines, including breast, lung, and colon cancer. 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane has also been studied for its potential use as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are implicated in the development of the disease.
Wirkmechanismus
The mechanism of action of 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been shown to inhibit the aggregation of beta-amyloid peptides by binding to them and preventing their interaction with other peptides.
Biochemical and Physiological Effects:
1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane has been shown to have a low toxicity profile and does not exhibit significant side effects in animal models. It has been shown to inhibit cancer cell growth and proliferation, as well as the aggregation of beta-amyloid peptides. 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane is its low toxicity profile, which makes it suitable for use in animal models and potentially in human clinical trials. However, its limited solubility in aqueous solutions may pose a challenge in certain experiments. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in drug discovery and development.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane. One area of interest is its potential use as a therapeutic agent for Alzheimer's disease. Further studies are needed to determine its efficacy and safety in animal models and potentially in human clinical trials. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. Further studies are needed to determine its synergistic effects with other drugs and its potential for use in combination therapies. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in drug discovery and development.
Synthesemethoden
1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane can be synthesized using a multi-step process that involves the reaction of 4-(4-aminobenzoyl)piperidine with methoxyacetyl chloride, followed by the reaction with 4-nitrophenylazide and reduction with sodium dithionite. The final product is obtained after purification using column chromatography.
Eigenschaften
IUPAC Name |
1-[4-[4-(azocane-1-carbonyl)phenoxy]piperidin-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4/c1-27-17-21(25)23-15-11-20(12-16-23)28-19-9-7-18(8-10-19)22(26)24-13-5-3-2-4-6-14-24/h7-10,20H,2-6,11-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHBBQGMGHFFSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)N3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{[1-(Methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(2-ethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B4942259.png)
![(2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B4942262.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide diethanedioate](/img/structure/B4942269.png)
![2-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4942274.png)

![N-(2-fluoro-5-nitrophenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4942280.png)
![3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-2-ethyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4942286.png)


![4-methyl-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4942317.png)
![diethyl 3-methyl-5-{[(2-phenylcyclopropyl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4942318.png)